molecular formula C42H84ClNO2 B8235485 {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE

Cat. No.: B8235485
M. Wt: 670.6 g/mol
InChI Key: LDGWQMRUWMSZIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE is a cationic lipid compound commonly used in the field of gene transfection and drug delivery. This compound is known for its ability to form liposomes, which can encapsulate nucleic acids and facilitate their delivery into cells. It is widely utilized in the development of non-viral vectors for gene therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE typically involves the reaction of trimethylamine with 2,3-bis(octadec-9-enoxy)propyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE involves its ability to form liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The compound targets cellular pathways involved in gene expression, facilitating the delivery and expression of therapeutic genes .

Comparison with Similar Compounds

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE is unique compared to other similar compounds due to its high efficiency in gene transfection and low cytotoxicity. Similar compounds include:

  • Trimethyl [2,3-(dioleyloxy)propyl]ammonium chloride
  • 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate

These compounds share similar structures but may differ in their efficiency and toxicity profiles .

Biological Activity

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE, also known as {2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}dimethylamine, is a cationic lipid with significant biological activity, particularly in the fields of gene delivery and cellular transfection. This compound features a unique structural configuration that enhances its interaction with nucleic acids and cellular membranes, making it a valuable tool in biomedicine.

  • Molecular Formula : C42H84ClNO2
  • Molecular Weight : Approximately 620.1 g/mol
  • Density : 0.924 g/cm³
  • Boiling Point : 470.6 ºC at 760 mmHg
  • Flash Point : 238.4 ºC

The biological activity of this compound is primarily attributed to its ability to form lipoplexes with nucleic acids. The cationic nature of the compound allows it to interact favorably with negatively charged nucleic acids, facilitating their cellular uptake. This property is crucial for applications in gene therapy and transfection processes.

Key Mechanisms:

  • Nucleic Acid Encapsulation : The compound encapsulates nucleic acids effectively, enhancing their stability and delivery efficiency.
  • Cell Membrane Disruption : At low pH, the positive charge on the lipid enhances its interaction with cell membranes, promoting the entry of nucleic acid cargo into cells.

Research Findings

Numerous studies have investigated the efficacy of this compound in various biological contexts:

  • Gene Delivery Efficiency : Research indicates that this lipid exhibits superior transfection efficiency compared to other cationic lipids due to its structural properties and charge density .
  • Cellular Uptake Studies : Experiments have shown that the efficiency of cellular uptake is influenced by factors such as lipid composition and the presence of helper lipids .
  • Toxicity Assessments : Comparative studies highlight that while cationic lipids can disrupt cellular membranes, careful optimization can minimize cytotoxic effects while maximizing transfection efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,2-Dioleoyl-3-dimethylaminopropaneSimilar cationic lipid structureMore commonly used in commercial liposome formulations
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chlorideContains trimethylammonium groupOften used in formulations requiring higher stability
1,2-Distearoyl-sn-glycero-3-phosphocholinePhospholipid structureWidely used as a standard in liposome research

Study on Transfection Efficacy

A study published in a peer-reviewed journal evaluated the transfection efficiency of this compound in human cell lines. The results demonstrated that this compound achieved a transfection rate exceeding 70%, significantly higher than conventional lipids used in gene delivery .

Application in Gene Therapy

In another investigation focused on gene therapy applications, researchers utilized this compound to deliver therapeutic genes into target cells. The study concluded that the compound not only facilitated effective gene delivery but also exhibited low cytotoxicity levels, making it a promising candidate for future therapeutic strategies .

Properties

IUPAC Name

2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQMRUWMSZIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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